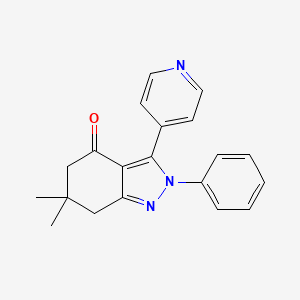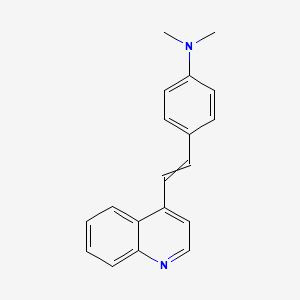
4-(4-DIMETHYLAMINOSTYRYL)QUINOLINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-4-(2-quinolin-4-ylethenyl)aniline is an organic compound that features a quinoline moiety attached to an aniline derivative
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-4-(2-quinolin-4-ylethenyl)aniline typically involves a multi-step process. One common method includes the following steps:
Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Coupling Reaction: The quinoline derivative is then coupled with N,N-dimethylaniline through a Heck reaction, which involves the use of a palladium catalyst and a base such as triethylamine. The reaction is typically carried out in an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of N,N-Dimethyl-4-(2-quinolin-4-ylethenyl)aniline may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Types of Reactions:
Oxidation: N,N-Dimethyl-4-(2-quinolin-4-ylethenyl)aniline can undergo oxidation reactions, often resulting in the formation of quinoline N-oxide derivatives.
Reduction: The compound can be reduced to form various hydrogenated derivatives, which may have different electronic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, sulfonyl chlorides, and nitrating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydrogenated quinoline derivatives.
Substitution: Various substituted aniline derivatives.
科学的研究の応用
N,N-Dimethyl-4-(2-quinolin-4-ylethenyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and proteins.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
作用機序
The mechanism of action of N,N-Dimethyl-4-(2-quinolin-4-ylethenyl)aniline involves its interaction with molecular targets such as DNA and proteins. The quinoline moiety can intercalate into DNA, disrupting its structure and function. Additionally, the compound can bind to proteins, altering their activity and leading to various biological effects.
類似化合物との比較
N,N-Dimethylaniline: Lacks the quinoline moiety, making it less versatile in terms of electronic and photophysical properties.
4-(2-Quinolin-4-ylethenyl)aniline: Similar structure but without the dimethyl groups on the aniline nitrogen, which can affect its reactivity and solubility.
Uniqueness: N,N-Dimethyl-4-(2-quinolin-4-ylethenyl)aniline is unique due to the presence of both the quinoline and dimethylaniline moieties, which confer distinct electronic, photophysical, and chemical properties. This makes it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
N,N-dimethyl-4-(2-quinolin-4-ylethenyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2/c1-21(2)17-11-8-15(9-12-17)7-10-16-13-14-20-19-6-4-3-5-18(16)19/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXDQQGMRYRUQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
897-55-2 |
Source


|
| Record name | N,N-Dimethyl-4-[2-(4-quinolinyl)ethenyl]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=897-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
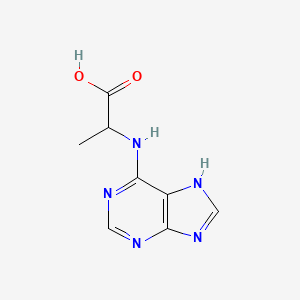
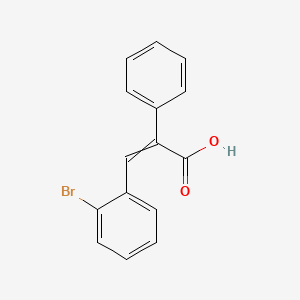
![3-(4-Methoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7883706.png)
![5,5-dimethyl-3-phenyl-4H-pyrazolo[4,3-a]phenazine](/img/structure/B7883712.png)
![3-amino-N-(1,3-benzodioxol-5-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B7883718.png)
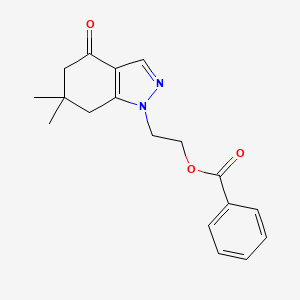
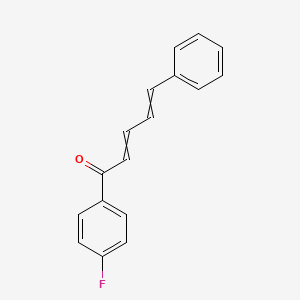
![2H-Indol-2-one, 3-[(dimethylamino)methylene]-1,3-dihydro-, (Z)-](/img/structure/B7883725.png)
![2-[(2,6-Diethylanilino)carbonyl]-3-nitrobenzoic acid](/img/structure/B7883738.png)
![N'-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]benzohydrazide](/img/structure/B7883744.png)
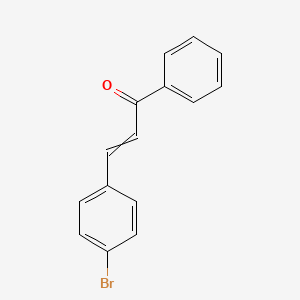
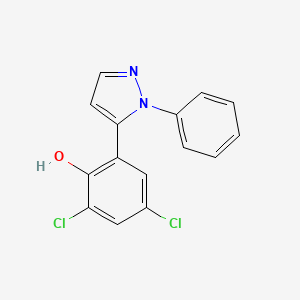
![(3Z)-5-bromo-3-[(3-bromo-4,5-dihydroxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B7883783.png)
